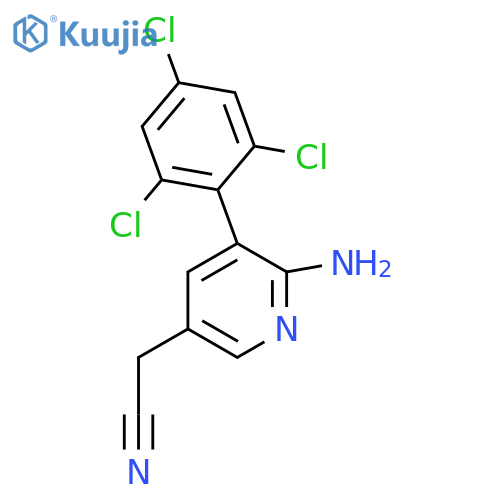

Cas no 1361518-36-6 (2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile)

2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile

-

- インチ: 1S/C13H8Cl3N3/c14-8-4-10(15)12(11(16)5-8)9-3-7(1-2-17)6-19-13(9)18/h3-6H,1H2,(H2,18,19)

- InChIKey: BJDPTORACMLLLZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1C1C(N)=NC=C(CC#N)C=1)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 344

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 62.7

2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013029132-250mg |

2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile |

1361518-36-6 | 97% | 250mg |

489.60 USD | 2021-06-22 | |

| Alichem | A013029132-1g |

2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile |

1361518-36-6 | 97% | 1g |

1,534.70 USD | 2021-06-22 | |

| Alichem | A013029132-500mg |

2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile |

1361518-36-6 | 97% | 500mg |

863.90 USD | 2021-06-22 |

2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile 関連文献

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrileに関する追加情報

2-Amino-3-(2,4,6-Trichlorophenyl)Pyridine-5-Acetonitrile: A Comprehensive Overview

2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile, also known by its CAS number 1361518-36-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule consists of a pyridine ring substituted with an amino group at position 2, a trichlorophenyl group at position 3, and an acetonitrile group at position 5. These substituents contribute to its distinctive chemical behavior and biological activity.

The synthesis of 2-amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile involves a series of well-established organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. The use of transition metal catalysts has been particularly effective in enhancing the reaction efficiency and yield.

One of the most promising aspects of this compound is its potential as a lead molecule in drug development. Preclinical studies have demonstrated that 2-amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile exhibits significant biological activity against various disease targets. For instance, recent research has highlighted its ability to inhibit key enzymes involved in cancer progression. The trichlorophenyl group is believed to play a critical role in modulating the compound's pharmacokinetic properties, such as absorption and metabolism.

In addition to its therapeutic potential, this compound has also been investigated for its electronic properties. The pyridine ring serves as a conjugated system that can facilitate electron transfer processes. This makes it a candidate for applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices. Recent studies have explored the use of this compound in organic field-effect transistors (OFETs), where it has shown promising charge transport characteristics.

The structural versatility of 2-amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile allows for further functionalization to tailor its properties for specific applications. Researchers have been actively exploring modifications to the substituents on the pyridine ring to enhance its bioavailability or electronic performance. For example, substituting the acetonitrile group with other electron-withdrawing or donating groups has been shown to significantly alter the compound's reactivity and stability.

From an environmental standpoint, understanding the fate and behavior of this compound in natural systems is crucial. Recent studies have assessed its biodegradability and potential ecotoxicological effects. These investigations are essential for ensuring that any future applications of this compound do not pose risks to ecosystems or human health.

In conclusion, 2-amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile (CAS No: 1361518-36-6) represents a multifaceted compound with diverse potential applications across various scientific disciplines. Its unique structure lends itself to innovative research directions in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to make significant contributions to advancing scientific knowledge and technological innovations.

1361518-36-6 (2-Amino-3-(2,4,6-trichlorophenyl)pyridine-5-acetonitrile) 関連製品

- 1176270-25-9((2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)

- 2138223-22-8(5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 1357624-97-5(1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-)

- 1333898-79-5(N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide)

- 1932357-61-3((1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol)

- 926215-70-5(N-(3-Amino-2-methylphenyl)-2-methoxyacetamide)

- 941878-07-5(N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylcyclohexanecarboxamide)

- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1804643-93-3(2-(Chloromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)

- 93285-86-0(N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine)